3-fluoro-4-methoxy-N-methylaniline
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Overview
Description
3-fluoro-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, while the amino group is methylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-methylaniline typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Methylation: The amino group is methylated to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine intermediates.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-fluoro-4-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. For example, it can undergo oxidation reactions mediated by enzymes such as flavin-containing monooxygenase 1 (FMO1), leading to the formation of reactive intermediates . These intermediates can further interact with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methylaniline: Similar structure but lacks the methoxy group.
3-fluoro-4-methylaniline: Similar structure but lacks the methoxy group.
4-fluoro-3-methylaniline: Similar structure but with different substitution pattern.
Uniqueness
3-fluoro-4-methoxy-N-methylaniline is unique due to the presence of both the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKWYWANKQMURA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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